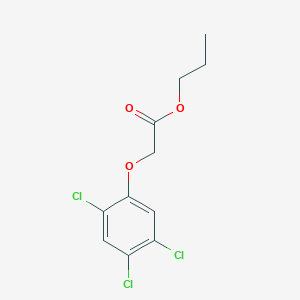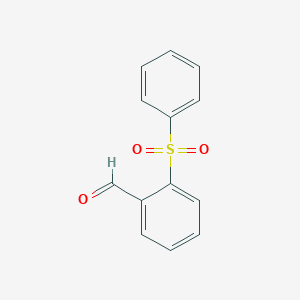
2-(Phenylsulfonyl)benzaldehyde
Übersicht
Beschreibung
2-(Phenylsulfonyl)benzaldehyde is a chemical compound with the molecular formula C13H10O3S . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator and is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-(Phenylsulfonyl)benzaldehyde can be achieved through various methods. One such method involves a two-step, one-pot reduction/cross-coupling procedure . Another method involves a regioselective synthesis through a classical sulfonamidation reaction .Molecular Structure Analysis
The InChI code for 2-(Phenylsulfonyl)benzaldehyde is 1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
2-(Phenylsulfonyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions of 2-sulfonyl dienes with some alkenes .Physical And Chemical Properties Analysis
2-(Phenylsulfonyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Application in Schiff Base Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: Schiff bases are a diverse group of organic compounds with great pharmaceutical importance due to the presence of carbon–nitrogen double bonds (–C=N–). These compounds are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone in a suitable solvent such as methanol . They have shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities .
- Methods of Application or Experimental Procedures: The synthesis of Schiff bases involves a condensation reaction between a primary amine and multiple carbonyl compounds. The corresponding alkyl, aryl, or heterocyclic groups can be the R or R 1 in Schiff bases .
- Results or Outcomes: Schiff bases have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities. Their significance is of high importance in biological assays that the Schiff bases can form diverse functional groups .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-(Phenylsulfonyl)benzaldehyde is used as a reagent in organic synthesis . It is involved in the synthesis of various organic compounds, contributing to the diversity of chemical structures and properties .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the target compound. Generally, 2-(Phenylsulfonyl)benzaldehyde can be reacted with suitable reagents under appropriate conditions to form the desired products .
- Results or Outcomes: The outcomes of these reactions can be diverse, leading to a wide range of organic compounds with different structures and properties .
Application in the Synthesis of Amphetamine Intermediates
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-(Phenylsulfonyl)benzaldehyde can be used in the synthesis of phenyl-2-nitropropene, an intermediate for the further synthesis of amphetamine .
- Methods of Application or Experimental Procedures: The condensation of benzaldehyde with nitroethane gives phenyl-2-nitropropene. Often, primary amines like n-butylamine, methylamine or ethylamine are used as catalysts .
- Results or Outcomes: The result of this reaction is phenyl-2-nitropropene, which is an intermediate for the further synthesis of amphetamine .
Application in the Synthesis of Aromatic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-(Phenylsulfonyl)benzaldehyde is used as a reagent in the synthesis of various aromatic compounds . These compounds are important in a wide range of fields, including pharmaceuticals, dyes, and polymers .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the target compound. Generally, 2-(Phenylsulfonyl)benzaldehyde can be reacted with suitable reagents under appropriate conditions to form the desired products .
- Results or Outcomes: The outcomes of these reactions can be diverse, leading to a wide range of aromatic compounds with different structures and properties .
Application in the Synthesis of Phenyl Nitropropene
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-(Phenylsulfonyl)benzaldehyde can be used in the synthesis of phenyl-2-nitropropene . This compound is an intermediate for the further synthesis of amphetamine .
- Methods of Application or Experimental Procedures: The condensation of benzaldehyde with nitroethane gives phenyl-2-nitropropene . Often, primary amines like n-butylamine, methylamine or ethylamine are used as catalysts .
- Results or Outcomes: The result of this reaction is phenyl-2-nitropropene, which is an intermediate for the further synthesis of amphetamine .
Safety And Hazards
The safety information for 2-(Phenylsulfonyl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMIEALBOKDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348820 | |
| Record name | 2-(phenylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)benzaldehyde | |
CAS RN |
126076-76-4 | |
| Record name | 2-(phenylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126076-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

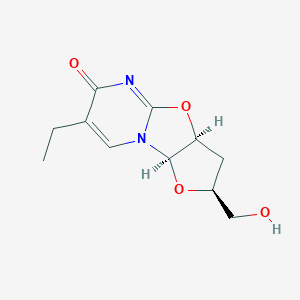
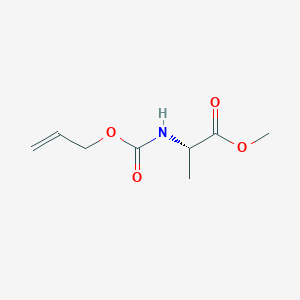
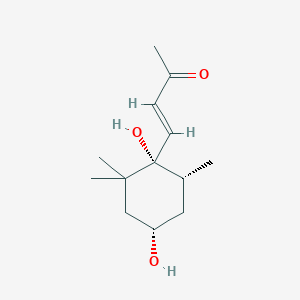
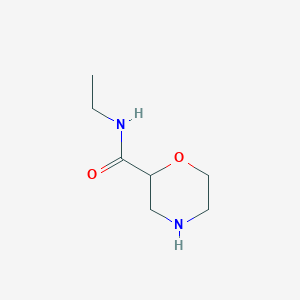
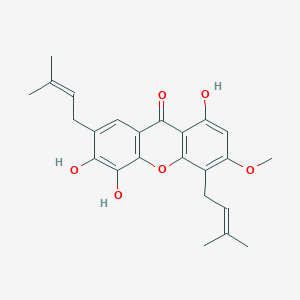
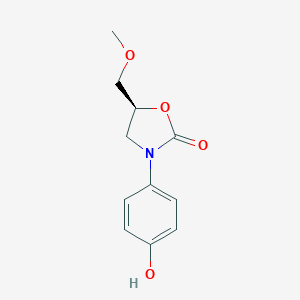
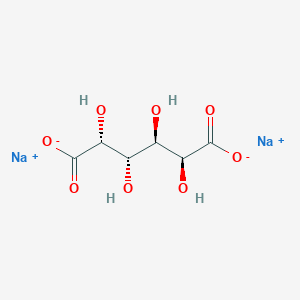

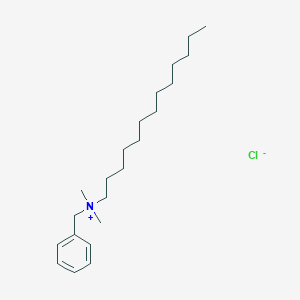
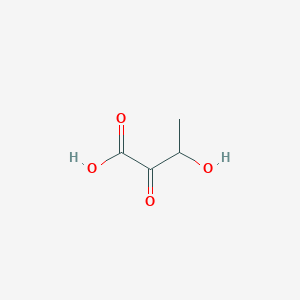
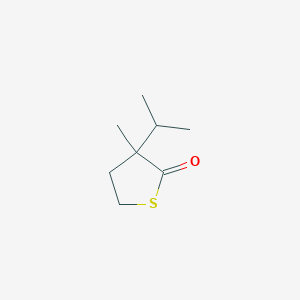

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
